4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline
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Overview
Description
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline, thiazole, and triazole. These heterocyclic systems are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with thiazole and triazole precursors in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and ravuconazole are known for their antifungal properties.
Quinoline Derivatives: Chloroquine and quinine are well-known antimalarial agents.
Uniqueness
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is unique due to its hybrid structure, combining the pharmacophoric elements of quinoline, thiazole, and triazole. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications .
Properties
CAS No. |
832151-33-4 |
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Molecular Formula |
C19H12N4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-phenyl-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)17-12-24-19-21-18(22-23(17)19)15-10-11-20-16-9-5-4-8-14(15)16/h1-12H |
InChI Key |
AKUBHSWXLBQQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
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